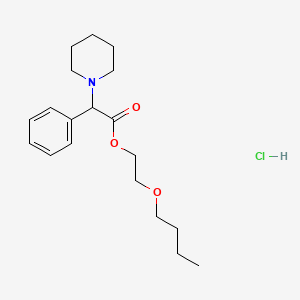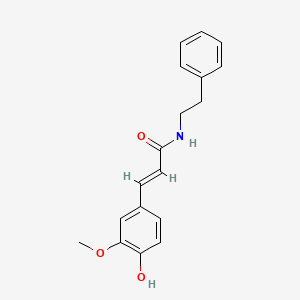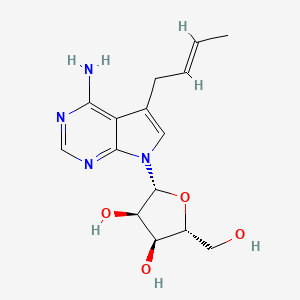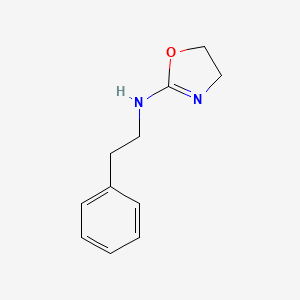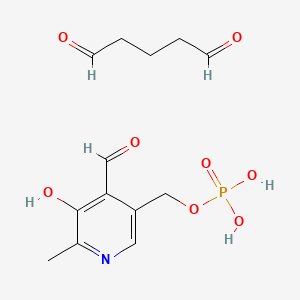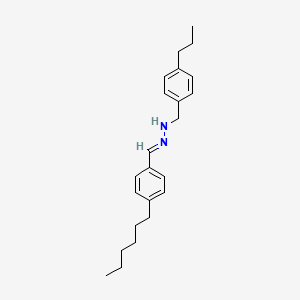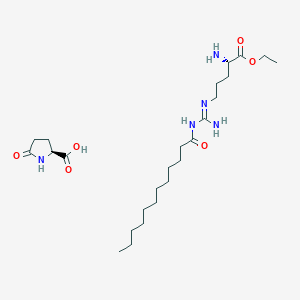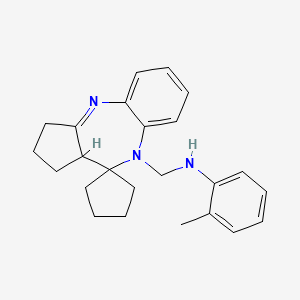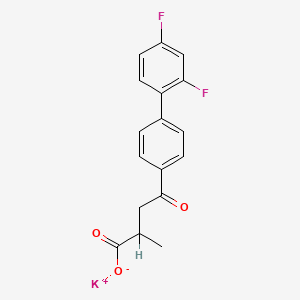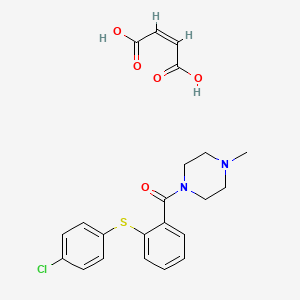
1-(2-(4-Chlorophenylthio)benzoyl)-4-methylpiperazine hydrogen maleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(4-Chlorophenylthio)benzoyl)-4-methylpiperazine hydrogen maleate is a complex organic compound with significant potential in various scientific fields. This compound features a benzoyl group attached to a piperazine ring, which is further substituted with a 4-chlorophenylthio group. The hydrogen maleate salt form enhances its solubility and stability, making it suitable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(4-Chlorophenylthio)benzoyl)-4-methylpiperazine hydrogen maleate typically involves multiple steps:
Formation of the Benzoyl Intermediate: The initial step involves the reaction of 4-chlorothiophenol with benzoyl chloride in the presence of a base such as triethylamine to form 2-(4-chlorophenylthio)benzoyl chloride.
Piperazine Derivative Formation: The benzoyl chloride intermediate is then reacted with 4-methylpiperazine under controlled conditions to yield 1-(2-(4-chlorophenylthio)benzoyl)-4-methylpiperazine.
Salt Formation: Finally, the product is treated with maleic acid to form the hydrogen maleate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification Steps: Including recrystallization and chromatography to achieve high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-(4-Chlorophenylthio)benzoyl)-4-methylpiperazine hydrogen maleate undergoes several types of chemical reactions:
Oxidation: The sulfur atom in the 4-chlorophenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.
Substitution: The chlorine atom in the 4-chlorophenylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols: From reduction reactions.
Substituted Derivatives: From substitution reactions.
Applications De Recherche Scientifique
1-(2-(4-Chlorophenylthio)benzoyl)-4-methylpiperazine hydrogen maleate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(2-(4-Chlorophenylthio)benzoyl)-4-methylpiperazine hydrogen maleate involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors, altering their activity.
Pathways Involved: The compound can modulate signaling pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-(4-Chlorophenylthio)benzoyl)-4-ethylpiperazine
- 1-(2-(4-Chlorophenylthio)benzoyl)-4-phenylpiperazine
Uniqueness
1-(2-(4-Chlorophenylthio)benzoyl)-4-methylpiperazine hydrogen maleate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its hydrogen maleate salt form also enhances its solubility and stability, making it more suitable for various applications compared to its analogs.
Propriétés
Numéro CAS |
93288-94-9 |
|---|---|
Formule moléculaire |
C22H23ClN2O5S |
Poids moléculaire |
462.9 g/mol |
Nom IUPAC |
(Z)-but-2-enedioic acid;[2-(4-chlorophenyl)sulfanylphenyl]-(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C18H19ClN2OS.C4H4O4/c1-20-10-12-21(13-11-20)18(22)16-4-2-3-5-17(16)23-15-8-6-14(19)7-9-15;5-3(6)1-2-4(7)8/h2-9H,10-13H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
Clé InChI |
JNBRLFVBGRXAOE-BTJKTKAUSA-N |
SMILES isomérique |
CN1CCN(CC1)C(=O)C2=CC=CC=C2SC3=CC=C(C=C3)Cl.C(=C\C(=O)O)\C(=O)O |
SMILES canonique |
CN1CCN(CC1)C(=O)C2=CC=CC=C2SC3=CC=C(C=C3)Cl.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


